Butyl 3-(azetidin-1-yl)propionate is an organic compound classified as an ester. Its structure consists of a butyl group attached to a propanoate moiety, which is further linked to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles characterized by significant ring strain and unique reactivity. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and materials science due to its diverse applications and properties.
The compound is identified by the CAS number 69416-69-9 and can be sourced from chemical suppliers specializing in research-grade materials. Its synthesis and applications are documented in various scientific literature and patents, highlighting its relevance in both academic and industrial contexts .
The synthesis of butyl 3-(azetidin-1-yl)propionate generally involves the esterification of 3-(azetidin-1-yl)propanoic acid with butanol. This reaction can be catalyzed using acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process typically requires reflux conditions to ensure complete conversion of the acid to the ester.
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield during the synthesis. Solid acid catalysts in packed bed reactors can facilitate the esterification, allowing for easier separation and purification of the final product. Such methods are advantageous for scaling up production while maintaining high purity levels.
The molecular formula of butyl 3-(azetidin-1-yl)propionate is C10H19NO2, with a molecular weight of 185.26 g/mol. The compound features a butyl group (C4H9), a propanoate moiety (C3H5O2), and an azetidine ring (C3H6N) integrated into its structure.
Key structural data include:
These structural details indicate the compound's potential for various chemical interactions due to the presence of both ester and azetidine functionalities.
Butyl 3-(azetidin-1-yl)propionate can participate in several chemical reactions:
The hydrolysis reaction involves breaking the ester bond through nucleophilic attack by water, facilitated by either an acid or base catalyst. The reduction process typically employs lithium aluminum hydride as a strong reducing agent under anhydrous conditions to prevent side reactions. Substitution reactions involving the azetidine ring can lead to diverse derivatives depending on the nucleophile used.
The mechanism of action for butyl 3-(azetidin-1-yl)propionate primarily revolves around its interactions with biological targets. The azetidine ring can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The ester moiety is susceptible to hydrolysis, which releases the active azetidine-containing fragment that may exert biological effects on various molecular pathways .
Butyl 3-(azetidin-1-yl)propionate exhibits typical characteristics associated with esters:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 185.26 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Density | Not available |
These properties suggest that butyl 3-(azetidin-1-yl)propionate may have good solubility in organic solvents and moderate volatility, making it suitable for various applications in organic synthesis and materials science .
Butyl 3-(azetidin-1-yl)propionate has several applications across scientific disciplines:
Azetidine derivatives have evolved from challenging synthetic targets to privileged scaffolds in drug discovery, driven by their unique bioisosteric properties and ring strain. Early interest emerged from the antibiotic potential of β-lactam antibiotics containing the 2-azetidinone core, which demonstrated broad-spectrum activity against bacterial pathogens [1]. The 1990s marked a resurgence in azetidine chemistry with the discovery of cholesterol absorption inhibitors featuring the azetidinone motif, exemplified by compounds like ezetimibe precursors. This breakthrough validated azetidines as scaffolds for metabolic disease therapeutics [1] [8]. Concurrently, advances in stereoselective synthesis overcame historical ring-formation challenges, enabling efficient production of enantiopure azetidine building blocks. The 2000s witnessed diversification into anticancer applications, where conformationally restricted azetidine derivatives like 1,4-diaryl-2-azetidinones acted as potent tubulin polymerization inhibitors (IC~50~ = 5 μM), demonstrating significant tumor growth suppression in vivo [1]. This trajectory established azetidine as a versatile framework for addressing diverse biological targets.
Biological Activity | Example Compound | Target/Mechanism | Potency |
---|---|---|---|
Antibacterial | 3-(4-Chlorophenyl)pyrazole-azetidinone hybrid | Mycobacterium tuberculosis | MIC = 0.35 μg/mL |
Anticancer (Tubulin inhibition) | 1,4-Diaryl-2-azetidinone | Tubulin polymerization inhibition | IC~50~ = 5 μM |
Antimalarial | 6-Nitroindazole-2-azetidinone conjugate | Protozoal growth inhibition | MIC = 6.25 μg/mL |
Enzyme Inhibition | 4-Sulfonylazetidinones | Metabolic enzyme modulation | TD~50~ = 50 μM* |
The integration of ester functionalities with the azetidine core generates prodrug-enabling motifs that enhance membrane permeability while maintaining the conformational rigidity essential for target engagement. Butyl 3-(azetidin-1-yl)propionate exemplifies this strategy, where the n-butyl ester serves as a lipophilic prodrug moiety that undergoes enzymatic hydrolysis in vivo to release the active 3-(azetidin-1-yl)propionic acid. This carboxylic acid metabolite exhibits improved target binding through ionic interactions with enzymatic active sites or receptor pockets [6] [10]. Patent analyses reveal escalating exploitation of ester-azetidine hybrids since 2010, particularly in kinase inhibitor development (e.g., JAK inhibitors) and CNS therapeutics, where optimized log P values (1.0–3.0) facilitate blood-brain barrier penetration [4] [7]. The synthetic versatility of these hybrids is demonstrated by protected intermediates like tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS# 10583745) and tert-butyl 3-formylazetidine-1-carboxylate (CAS# 177947-96-5), which enable efficient derivatization at the azetidine nitrogen or C3 position [3] [5]. Kilburn’s radical cyclization methodologies further enable access to tricyclic azetidinones (e.g., compounds 125–126), expanding architectural diversity for complex target engagement [1]. These advances position ester-azetidine hybrids as adaptable frameworks for addressing emerging drug discovery challenges.
Intermediate Name | CAS Registry Number | Molecular Formula | Key Applications | Storage Conditions | |
---|---|---|---|---|---|
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 10583745 | C~9~H~17~NO~3~ | Carboxylic acid precursor synthesis | 2-8°C (sealed) | |
tert-Butyl 3-formylazetidine-1-carboxylate | 177947-96-5 | C~9~H~15~NO~3~ | Aldehyde-based derivatization | -20°C (inert atmosphere) | |
3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid | 1521114-14-6 | C~11~H~19~NO~4~ | Direct analog of hydrolyzed prodrug | 2-8°C (sealed, dry) | |
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | 1638767-25-5 | C~10~H~18~N~2~O~2~ | Bicyclic analog development | Not specified | [5] [6] [9] |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8